molecular formula C18H42N6 B105861 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine CAS No. 15875-13-5

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

Cat. No. B105861
CAS RN: 15875-13-5
M. Wt: 342.6 g/mol
InChI Key: FZQMJOOSLXFQSU-UHFFFAOYSA-N
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Patent
US08889322B2

Procedure details

In a 250 ml round-bottom flask, 0.02 g of Desmorapid Z, 31.1 g of n-butyl isocyanate were initially introduced and heated to 60° C. Thereafter, 18.9 g of isopropanol were added dropwise and the mixture was further kept at 60° C. until the isocyanate content had fallen to below 0.1%. Thereafter, cooling was effected and the product was obtained as a clear liquid.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH2:4][CH2:5][CH2:6]N1CN(CCCN(C)C)CN(CCCN(C)C)C1)C.[CH2:25]([N:29]=[C:30]=[O:31])[CH2:26][CH2:27][CH3:28].[N-]=C=[O:34]>C(O)(C)C>[CH2:25]([NH:29][C:30](=[O:34])[O:31][CH:5]([CH3:6])[CH3:4])[CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C
Name
Quantity
31.1 g
Type
reactant
Smiles
C(CCC)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
18.9 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, cooling
CUSTOM
Type
CUSTOM
Details
the product was obtained as a clear liquid

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.